molecular formula C19H16FN3O3S B2453105 N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 1286702-06-4

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide

Cat. No. B2453105
CAS RN: 1286702-06-4
M. Wt: 385.41
InChI Key: FVIOSPSXWXWMIP-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C19H16FN3O3S and its molecular weight is 385.41. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antimicrobial Properties

Research has highlighted the potential of compounds related to N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide in antibacterial applications. For instance, a study by Palkar et al. (2017) on related compounds demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017). Additionally, Talupur et al. (2021) explored the synthesis of related compounds with promising antimicrobial properties (Talupur et al., 2021).

Anticancer Activity

Studies have also investigated the anticancer potential of structurally similar compounds. Mudududdla et al. (2015) found that certain derivatives displayed inhibition of VEGFR1 and demonstrated anti-angiogenic activity, indicating potential in cancer treatment (Mudududdla et al., 2015). Moreover, Mansour et al. (2020) synthesized and evaluated compounds with notable inhibitory effects on cancer cells, showcasing their potential as anti-proliferative agents (Mansour et al., 2020).

Enzyme Inhibition and Biological Activity

The compounds related to this compound have also been studied for their enzyme inhibition properties. Uto et al. (2009) investigated benzamides as inhibitors of stearoyl-CoA desaturase-1, an enzyme involved in metabolic processes (Uto et al., 2009). Additionally, Kolanpaka et al. (2015) synthesized new heterocyclic compounds, exhibiting cytotoxic and antioxidant activities (Kolanpaka et al., 2015).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3S/c20-13-2-1-3-16-17(13)22-19(27-16)23-8-12(9-23)18(24)21-7-11-4-5-14-15(6-11)26-10-25-14/h1-6,12H,7-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIOSPSXWXWMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(C=CC=C3S2)F)C(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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